N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-1,3-benzothiazole-2-carboxamide
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Overview
Description
N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-1,3-benzothiazole-2-carboxamide is a complex organic compound that features a quinazoline ring, a piperidine ring, and a benzothiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-1,3-benzothiazole-2-carboxamide typically involves multiple steps. One common method involves the reaction of bis-benzylidene cyclohexanones with guanidine hydrochloride in the presence of sodium hydride (NaH) in dimethylformamide (DMF) as a solvent. This reaction yields 8-(arylidene)-4-(aryl)-5,6,7,8-tetrahydroquinazolin-2-ylamines .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-1,3-benzothiazole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine and quinazoline rings.
Common Reagents and Conditions
Oxidation: KMnO4 in an acidic medium.
Reduction: NaBH4 in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction could produce tetrahydroquinazoline derivatives.
Scientific Research Applications
N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-1,3-benzothiazole-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential antitubercular and antidiabetic activities.
Mechanism of Action
The mechanism of action of N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-1,3-benzothiazole-2-carboxamide involves its interaction with specific molecular targets. For instance, it has shown high binding affinity toward enzymes like dihydrofolate reductase (DHFR) and pantothenate kinase (Mt PanK) in Mycobacterium tuberculosis . These interactions inhibit the activity of these enzymes, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-tetrahydroquinazoline derivatives: These compounds share the quinazoline ring and have been studied for their antitubercular activity.
Piperidine derivatives: Known for their wide range of biological activities, including antimalarial and antihistamine properties.
Properties
IUPAC Name |
N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-1,3-benzothiazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5OS/c27-20(21-25-17-7-3-4-8-18(17)28-21)24-14-9-11-26(12-10-14)19-15-5-1-2-6-16(15)22-13-23-19/h3-4,7-8,13-14H,1-2,5-6,9-12H2,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXNQIDLCIAPGLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC=N2)N3CCC(CC3)NC(=O)C4=NC5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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